molecular formula C29H23BO2 B15250050 (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid CAS No. 400607-35-4

(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid

Cat. No.: B15250050
CAS No.: 400607-35-4
M. Wt: 414.3 g/mol
InChI Key: VQNORYOHXDDYRP-UHFFFAOYSA-N
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Description

(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is a complex organic compound with the molecular formula C29H23BO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid typically involves multiple steps, starting with the preparation of the fluorenyl and anthracenyl precursors. These precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Biology and Medicine

In biology and medicine, this compound has potential applications in the development of fluorescent probes and sensors. Its unique structural properties allow it to interact with biological molecules, making it useful for imaging and diagnostic purposes.

Industry

In industry, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, conjugated systems makes it an attractive candidate for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. In biological applications, the compound may interact with specific proteins or nucleic acids, altering their function or enabling their detection through fluorescence .

Comparison with Similar Compounds

Similar Compounds

    (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: A simpler boronic acid derivative with similar structural features but lacking the anthracenyl group.

    Anthracen-9-ylboronic acid: Another boronic acid derivative with an anthracenyl group but without the fluorenyl moiety.

Uniqueness

(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is unique due to the combination of the fluorenyl and anthracenyl groups, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and fluorescent probes .

Properties

CAS No.

400607-35-4

Molecular Formula

C29H23BO2

Molecular Weight

414.3 g/mol

IUPAC Name

[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]boronic acid

InChI

InChI=1S/C29H23BO2/c1-29(2)25-14-8-7-9-19(25)20-16-15-18(17-26(20)29)27-21-10-3-5-12-23(21)28(30(31)32)24-13-6-4-11-22(24)27/h3-17,31-32H,1-2H3

InChI Key

VQNORYOHXDDYRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O

Origin of Product

United States

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